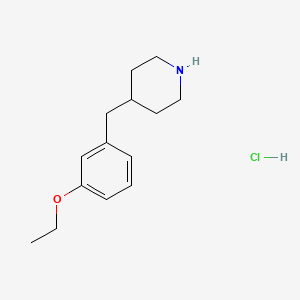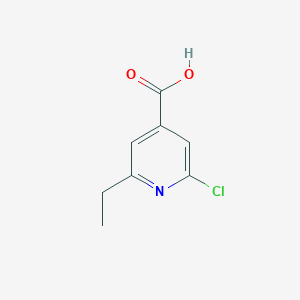
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole, or 5C3COX, is a chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom and a chlorine atom. 5C3COX has been used in a variety of applications, including synthesis, drug development, and biological and chemical research.
Aplicaciones Científicas De Investigación
Therapeutic Potential of Oxadiazole Derivatives
Oxadiazoles, including structures similar to 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole, exhibit a broad range of bioactivities due to their unique aromatic heterocyclic composition. These compounds are known for their effective binding with various enzymes and receptors through multiple weak interactions, making them potent candidates in medicinal chemistry for the treatment of diverse diseases. Research has shown that 1,3,4-oxadiazole derivatives, a close relative to the specified compound, possess anticancer, antifungal, antibacterial, and anti-inflammatory properties, among others, highlighting their significant therapeutic value (Verma et al., 2019).
Synthetic and Pharmacological Advances
Recent advancements in the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have underscored their potential in drug development. These compounds are recognized for their favorable physicochemical and pharmacokinetic properties, which enhance their pharmacological activity by facilitating hydrogen bond interactions with biomacromolecules. The wide range of biological activities exhibited by oxadiazole derivatives, including antimicrobial and anticancer effects, underscores the versatility and potential of these compounds in addressing various therapeutic needs (Wang et al., 2022).
Metal-Ion Sensing Applications
Beyond their therapeutic applications, 1,3,4-oxadiazole derivatives have also found utility in the field of material science, particularly in the development of chemosensors for metal ions. The structural flexibility of these compounds allows for the attachment of π-conjugated groups, making them suitable for creating fluorescent frameworks. Their high photoluminescent quantum yield, combined with excellent thermal and chemical stability, positions 1,3,4-oxadiazole derivatives as promising candidates for metal-ion sensing applications, highlighting their multifaceted utility in scientific research (Sharma et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOCHMUXMSYBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



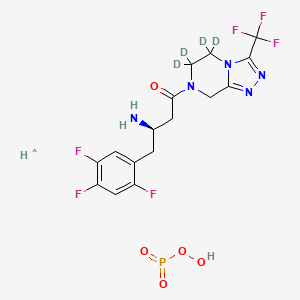
![3-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1462686.png)
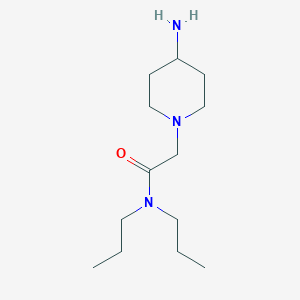

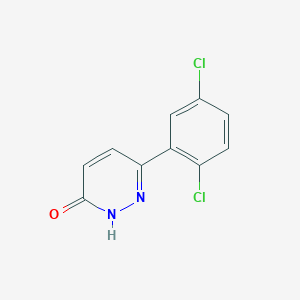
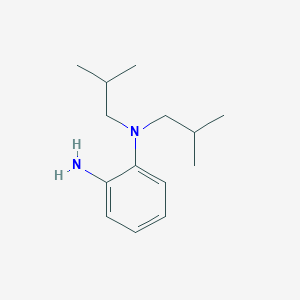

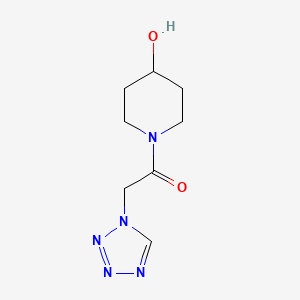
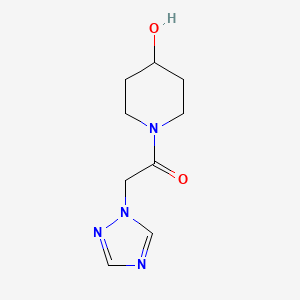

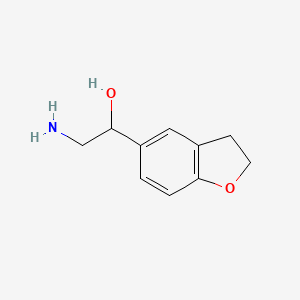
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)
